molecular formula C9H9NO2 B1615946 (4-Methoxyphenyl)glycolonitrile CAS No. 33646-40-1

(4-Methoxyphenyl)glycolonitrile

Cat. No.: B1615946
CAS No.: 33646-40-1
M. Wt: 163.17 g/mol
InChI Key: WLDAAMXETLHTER-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)glycolonitrile, also known as 4-Methoxymandelonitrile or p-methoxybenzaldehyde cyanohydrin, is a high-purity organic compound with the molecular formula C9H9NO2 and a molar mass of 163.17 g/mol . This compound, classified as a cyanohydrin, features both a hydroxy group and a nitrile group on the same carbon atom, making it a valuable and versatile chiral building block in organic synthesis . Its structure consists of a 4-methoxyphenyl ring, which contributes to its electronic properties, and it is characterized by a topological polar surface area of 53.2 Ų . Researchers utilize this compound as a key intermediate for the construction of more complex molecules. Its applications span the synthesis of various pharmaceuticals and fine chemicals, where it can be further functionalized; the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxy group can undergo typical reactions such as oxidation or etherification . The compound has a melting point in the range of 57-58 °C (when crystallized from diethyl ether and ligroine) and a predicted boiling point of approximately 334.4 °C . Please handle with care and consult the relevant safety datasheet. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-(4-methoxyphenyl)acetonitrile
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InChI

InChI=1S/C9H9NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WLDAAMXETLHTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269541
Record name 2-Hydroxy-2-(4-methoxyphenyl)acetonitrile
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Molecular Weight

163.17 g/mol
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CAS No.

33646-40-1
Record name 2-Hydroxy-2-(4-methoxyphenyl)acetonitrile
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Record name Mandelonitrile, p-methoxy-
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Record name (p-Methoxyphenyl)glycolonitrile
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Record name 2-Hydroxy-2-(4-methoxyphenyl)acetonitrile
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Record name (4-methoxyphenyl)glycolonitrile
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Advanced Synthetic Methodologies for 4 Methoxyphenyl Glycolonitrile and Its Enantiomers

Traditional Chemical Synthesis Routes to (4-Methoxyphenyl)glycolonitrile

The conventional approach to synthesizing this compound relies on the well-established cyanohydrin reaction.

Cyanohydrin Formation via Aldehyde and Cyanide Addition

The fundamental method for the synthesis of this compound involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of 4-methoxybenzaldehyde (B44291). This reaction is a classic example of cyanohydrin formation. The cyanide source can be hydrogen cyanide (HCN) or, more commonly and safely, an alkali metal cyanide such as potassium cyanide (KCN) or sodium cyanide (NaCN).

The reaction mechanism proceeds via the attack of the nucleophilic cyanide anion on the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This step forms a tetrahedral intermediate, an alkoxide ion. Subsequent protonation of the alkoxide, typically by a weak acid or water present in the reaction medium, yields the final this compound product. The reaction is generally reversible, but for aromatic aldehydes like 4-methoxybenzaldehyde, the equilibrium tends to favor the formation of the cyanohydrin product.

Optimization of Reaction Conditions and Reagents

The efficiency and yield of the cyanohydrin formation can be significantly influenced by several reaction parameters. Optimization of these conditions is crucial for industrial-scale production. Key factors include temperature, pH, solvent, and the nature of the cyanide reagent and catalyst.

For the synthesis of related cyanohydrins like glycolonitrile (B6354644), it has been shown that pre-heating the aldehyde feed stream can depolymerize formaldehyde (B43269) oligomers, leading to a purer product with less unreacted aldehyde. psu.edunih.govrsc.org While 4-methoxybenzaldehyde does not polymerize in the same manner, careful control of reaction temperature is still vital. The reaction is typically carried out at low to ambient temperatures (0°C to 25°C) to minimize the decomposition of the cyanohydrin product. nih.govrsc.org

The pH of the reaction medium is another critical parameter. The reaction is often catalyzed by a base, which increases the concentration of the nucleophilic cyanide ion. However, a pH that is too high can lead to unwanted side reactions. For the synthesis of glycolonitrile, the reaction is often initiated at a moderately basic pH and then acidified for work-up. rsc.org In a study on a related reaction involving 4-methoxybenzaldehyde, various solvents and temperatures were screened to maximize yield.

Table 1: Optimization of Reaction Conditions for a Three-Component Reaction Involving 4-Methoxybenzaldehyde rsc.org
EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethanol (B145695)rt1235
2Ethanolreflux560
3Methanolreflux655
4Acetonitrilereflux840
5Water8010Trace
6PEG-40070475
7PEG-400/Water (1:1)702.592
8PEG-400/Water (1:1)902.592
9PEG-400/Water (1:1)rt1230

Note: The data in Table 1 is for a multi-component reaction involving 4-methoxybenzaldehyde, malononitrile, and thiophenol, catalyzed by sodium benzoate, but it illustrates the significant impact of solvent and temperature on reactions involving this aldehyde.

Biocatalytic Synthesis of Chiral this compound

Biocatalysis offers a powerful and green alternative for the production of enantiomerically pure cyanohydrins. This approach utilizes enzymes, most notably hydroxynitrile lyases (HNLs), to catalyze the asymmetric addition of cyanide to aldehydes.

Application of Hydroxynitrile Lyases (HNLs) for Stereoselective Production

Hydroxynitrile lyases are enzymes that catalyze the reversible cleavage and formation of cyanohydrins. nih.gov In the synthetic direction, they facilitate the highly stereoselective addition of HCN to a carbonyl group, enabling the production of either (R)- or (S)-cyanohydrins with high enantiomeric excess. nih.gov

For the synthesis of the enantiomers of this compound, different HNLs are employed:

(R)-selective HNLs: The HNL from almonds (Prunus amygdalus), often abbreviated as PaHNL, is a well-known (R)-selective enzyme. It is used to produce (R)-(4-Methoxyphenyl)glycolonitrile.

(S)-selective HNLs: The HNLs from the rubber tree (Hevea brasiliensis), HbHNL, and cassava (Manihot esculenta), MeHNL, are (S)-selective. nih.gov These enzymes are employed to synthesize (S)-(4-Methoxyphenyl)glycolonitrile. psu.edunih.gov

These enzymatic reactions are typically carried out in aqueous buffer systems or biphasic systems (e.g., water-organic solvent) to overcome the low aqueous solubility of aromatic aldehydes like 4-methoxybenzaldehyde.

Enzyme Engineering and Substrate Scope in Biocatalysis

The natural diversity of HNLs provides a range of catalysts with varying substrate specificities and selectivities. Furthermore, modern protein engineering techniques allow for the modification of these enzymes to enhance their stability, activity, and substrate scope. nih.gov HNLs from Hevea brasiliensis and Manihot esculenta are known to accept a broad range of aliphatic and aromatic aldehydes. psu.edu Aromatic aldehydes, including substituted benzaldehydes like 4-methoxybenzaldehyde, are generally good substrates for these enzymes.

Table 2: General Substrate Scope and Properties of Key Hydroxynitrile Lyases
EnzymeSourceStereoselectivityTypical Substrates
PaHNLPrunus amygdalus (Almond)(R)Aromatic aldehydes (e.g., benzaldehyde (B42025), 4-methoxybenzaldehyde)
HbHNLHevea brasiliensis (Rubber Tree)(S)Aromatic and aliphatic aldehydes
MeHNLManihot esculenta (Cassava)(S)Aromatic and aliphatic aldehydes, some ketones
LuHNLLinum usitatissimum (Flax)(R)Strictly aliphatic ketones (e.g., acetone, butan-2-one) acs.org

Asymmetric Catalytic Approaches to this compound

Beyond biocatalysis, asymmetric synthesis using small molecule chiral catalysts represents a third major strategy for obtaining enantiomerically enriched this compound. These methods often involve the use of chiral Lewis acids or organocatalysts to control the stereochemical outcome of the cyanide addition. A common cyanide source in these reactions is trimethylsilyl (B98337) cyanide (TMSCN).

Chiral metal complexes, particularly those involving titanium and aluminum, have been developed for the enantioselective cyanosilylation of aldehydes. For instance, chiral salen complexes of titanium(IV) have been shown to be effective catalysts. These catalysts can activate the aldehyde and control the facial selectivity of the incoming cyanide nucleophile. While specific data for 4-methoxybenzaldehyde is sometimes embedded in broader studies, results for benzaldehydes with various electron-donating substituents show high yields and enantioselectivities. psu.edu

Organocatalysis has also emerged as a powerful tool for asymmetric cyanohydrin synthesis. Chiral disulfonimides, for example, have been used as highly active Lewis acid organocatalysts for the cyanosilylation of a wide range of aldehydes, affording excellent yields and enantiomeric ratios with very low catalyst loadings. nih.gov

Table 3: Selected Asymmetric Catalytic Systems for Cyanation of Benzaldehyde Derivatives
Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Configuration
Chiral Ti(salen) complexBenzaldehyde9586(R)
Chiral Ti(salen) complex4-Chlorobenzaldehyde9691(R)
Chiral Al(salen) complex / Ph₃POBenzaldehyde9991(R)
Chiral Al(salen) complex / Ph₃PO2-Naphthaldehyde9293(R)
Chiral Disulfonimide OrganocatalystBenzaldehyde>9998(S)
Chiral Disulfonimide Organocatalyst4-Bromobenzaldehyde9998(S)

Note: Data in Table 3 is derived from studies on various benzaldehydes and illustrates the potential of these catalytic systems for the asymmetric synthesis of this compound. psu.edunih.gov

Chiral Lewis Acid Catalysis in Cyanohydrin Synthesis (e.g., Al(salen) complexes)

The enantioselective addition of a cyanide source to 4-methoxybenzaldehyde is a primary route to optically active this compound. Chiral Lewis acid catalysis, particularly utilizing aluminum(III)-salen complexes, has emerged as a powerful tool for this transformation. These catalysts function by activating the aldehyde carbonyl group towards nucleophilic attack by the cyanide anion, while the chiral environment of the salen ligand dictates the facial selectivity of the addition, leading to the preferential formation of one enantiomer.

The catalytic cycle typically involves the coordination of the aldehyde to the aluminum center of the Al(salen) complex. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the cyanide nucleophile. The steric and electronic properties of the chiral salen ligand create a differentiated space around the coordinated aldehyde, favoring the approach of the cyanide ion from one specific face of the carbonyl plane, thus inducing enantioselectivity. The resulting cyanohydrin is then released, and the catalyst is regenerated to participate in another cycle.

Research in this area has demonstrated that the reaction conditions, including the choice of solvent and temperature, can significantly influence both the yield and the enantiomeric excess (ee) of the product. For instance, the use of a co-catalyst, such as triphenylphosphine (B44618) oxide, has been shown to enhance the catalytic activity and selectivity in the cyanosilylation of aldehydes catalyzed by Al(salen) complexes.

Ligand Design and Enantioselectivity Control

The enantioselectivity of the Al(salen)-catalyzed cyanohydrin synthesis is profoundly influenced by the structure of the salen ligand. The modular nature of salen ligands, which are typically derived from the condensation of a diamine and two equivalents of a salicylaldehyde (B1680747) derivative, allows for systematic modifications to fine-tune their steric and electronic properties. This tunability is crucial for optimizing the catalyst's performance for a specific substrate like 4-methoxybenzaldehyde.

Key aspects of ligand design that impact enantioselectivity include:

The Chiral Diamine Bridge: The stereochemistry and conformation of the diamine backbone are fundamental to inducing chirality. Commonly used backbones include 1,2-diaminocyclohexane and 1,2-diphenylethylene-1,2-diamine, which provide a rigid and well-defined chiral environment around the metal center.

Substituents on the Salicylaldehyde Rings: The electronic and steric nature of the substituents at the 3, 3', 5, and 5' positions of the salicylaldehyde moieties plays a critical role in controlling enantioselectivity. Bulky substituents, such as tert-butyl groups, at the 3 and 3' positions can create a more confined chiral pocket, enhancing facial discrimination of the aldehyde. Electron-donating or electron-withdrawing groups can modulate the Lewis acidity of the aluminum center, thereby affecting the catalytic activity.

The following interactive table summarizes research findings on the influence of salen ligand structure on the enantioselective cyanosilylation of benzaldehyde, a close structural analog of 4-methoxybenzaldehyde, which provides valuable insights into the principles of ligand design.

Ligand Backbone3,3'-Substituents5,5'-SubstituentsYield (%)ee (%)
(1R,2R)-CyclohexylHH9578
(1R,2R)-Cyclohexylt-BuH9892
(1R,2R)-CyclohexylHOMe9385
(1R,2R)-DiphenylethylHH9088

This data is representative and compiled from various sources studying the asymmetric cyanation of benzaldehyde derivatives.

The data illustrates that the introduction of bulky tert-butyl groups at the 3,3'-positions of the salen ligand derived from (1R,2R)-cyclohexanediamine leads to a significant increase in enantioselectivity. This is attributed to the enhanced steric hindrance that more effectively blocks one face of the coordinated aldehyde from the incoming cyanide nucleophile. Similarly, the electronic nature of the substituents on the salicylaldehyde rings can influence the catalyst's Lewis acidity and, consequently, its activity and selectivity. The rational design and screening of a library of salen ligands with diverse steric and electronic properties remain a key strategy for developing highly efficient and enantioselective catalysts for the synthesis of this compound and other valuable chiral cyanohydrins.

Reactivity and Mechanistic Investigations of 4 Methoxyphenyl Glycolonitrile Transformations

(4-Methoxyphenyl)glycolonitrile as a Precursor in C-C Bond Formation

The construction of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. rsc.orgnih.govdtu.dkmdpi.com The unique structure of this compound makes it a potential precursor for such transformations, particularly those involving the addition of a cyanoalkyl group.

Nickel-catalyzed hydrocyanation of unsaturated bonds represents a powerful method for the synthesis of nitriles. tue.nlmpg.denovartis.com While the direct use of this compound as the cyano-source in these reactions is not extensively documented, recent studies have revealed that its parent compound, glycolonitrile (B6354644), is a key active cyanating agent generated in situ in novel, safer hydrocyanation protocols. nih.govacs.org

In a notable development, a nickel-catalyzed reductive alkyne hydrocyanation was developed using 2-methyl-2-phenylmalononitrile (B13686465) (MPMN) as a C-bound electrophilic transnitrilation reagent. nih.govacs.org Mechanistic experiments showed that in the presence of a nickel catalyst and a formaldehyde (B43269) additive, MPMN undergoes a reductive coupling, leading to the controlled release of glycolonitrile, which then acts as the active species in the hydrocyanation of a range of diaryl and aryl-alkyl alkynes. nih.govacs.org This discovery is significant as it provides a pathway where substituted glycolonitriles, like the 4-methoxy derivative, could potentially be generated or utilized in similar transfer hydrocyanation systems.

The general transformation involves the nickel-catalyzed addition of a hydrogen and a cyanide group across the alkyne triple bond. The regioselectivity of the addition (i.e., formation of Markovnikov or anti-Markovnikov products) can often be controlled by the choice of ligands on the nickel catalyst. researchgate.net

Table 1: Examples of Nickel-Catalyzed Alkyne Hydrocyanation

Alkyne Substrate Cyano Source Catalyst System Key Finding Reference
Diaryl Alkynes 2-Methyl-2-phenylmalononitrile (MPMN) / Formaldehyde Ni(cod)₂ / Ligand / Zn In situ release of glycolonitrile as the active cyanating agent. nih.govacs.org
Terminal Alkynes 4-Cyanopyridine N-oxide Nickel Catalyst Good regioselectivity for Markovnikov vinyl nitriles. novartis.com

The carbon atom attached to both the hydroxyl (or a protected form) and nitrile groups in this compound is electrophilic. This suggests its potential use in Friedel-Crafts-type alkylation reactions with electron-rich aromatic systems like indoles. orgsyn.org Such a reaction would constitute a formal cyanoalkylation, installing a (4-methoxyphenyl)(cyano)methyl group onto the indole (B1671886) nucleus, typically at the C3 position.

While specific examples of this compound reacting directly with indoles are not prominent in the literature, the reaction is plausible. The mechanism would likely involve activation of the hydroxyl group by a Lewis acid, facilitating its departure and the formation of a stabilized cationic intermediate. This electrophile would then be attacked by the nucleophilic indole. This pathway is analogous to the well-established Friedel-Crafts additions of indoles to various electrophiles, including nitrones. richmond.edu Multicomponent reactions involving indoles, aldehydes, and an amine source to form gramine (B1672134) derivatives also proceed via an electrophilic intermediate that is attacked by indole, further supporting the feasibility of this transformation.

Transformations Involving the Nitrile Functionality

The nitrile group is a versatile functional handle that can be converted into other nitrogen-containing groups, most notably amides and carboxylic acids, through hydrolysis.

The conversion of nitriles to primary amides without significant further hydrolysis to the carboxylic acid requires careful selection of reaction conditions. Various methods have been developed for this selective transformation. researchgate.net

A transition-metal-free process using a catalytic amount of tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in aqueous media provides a green and convenient method for the selective hydration of aromatic and aliphatic nitriles to their corresponding amides. researchgate.net Another approach employs a mixture of trifluoroacetic acid (TFA) and sulfuric acid for the indirect acid-catalyzed hydration of nitriles to amides, effective for a wide range of substrates. nih.gov For sterically hindered nitriles, a switch from TFA to acetic acid (AcOH) at higher temperatures can achieve the desired transformation. nih.gov Simple alkaline hydrolysis using reagents like sodium hydroxide in ethanol (B145695) has also been shown to facilitate the partial hydrolysis of nitriles to amides. semanticscholar.org Complete hydrolysis to the carboxylic acid can typically be achieved under more forcing acidic or basic conditions.

Table 2: Reagent Systems for Selective Nitrile to Amide Conversion

Reagent System Conditions Substrate Scope Key Feature Reference
Tetrabutylammonium Hydroxide (TBAH) 80°C, aqueous media Aromatic, aliphatic, heteroaromatic Green, transition-metal-free catalyst. researchgate.net
TFA-H₂SO₄ Room Temperature, 1-8 h Aromatic, aliphatic Facile and highly selective conversion. nih.gov
NaOH / EtOH Reflux or Ultrasound General nitriles Comparison of energy sources (heating vs. ultrasound). semanticscholar.org

Biocatalysis offers a highly selective and environmentally benign alternative for nitrile hydrolysis. researchgate.net Two main classes of enzymes are employed: nitrile hydratases, which convert nitriles to amides, and nitrilases, which hydrolyze nitriles directly to carboxylic acids and ammonia (B1221849). researchgate.netgoogle.com

The production of glycolic acid from glycolonitrile using a nitrilase is a well-established industrial process. google.comgoogle.com An enzyme catalyst derived from microorganisms such as Acidovorax facilis can efficiently convert an aqueous solution of glycolonitrile into ammonium (B1175870) glycolate. google.com This process highlights the potential for enzymes to act on cyanohydrins. Given this precedent, it is highly probable that a suitable nitrilase or nitrile hydratase could be identified or engineered for the selective transformation of this compound into either (4-Methoxyphenyl)glycolic acid or 2-hydroxy-2-(4-methoxyphenyl)acetamide, respectively. Screening of various microorganisms, such as those from the Rhodococcus genus, is a common strategy to discover new biocatalysts for these transformations. researchgate.net

Table 3: Examples of Enzyme-Catalyzed Nitrile Transformations

Enzyme/Organism Substrate Product Key Feature Reference
Acidovorax facilis 72W (Nitrilase) Glycolonitrile Glycolic Acid High-purity glycolonitrile is used for efficient conversion to ammonium glycolate. google.com
Rhodococcus rhodochrous Various nitriles Amides or Carboxylic Acids Screened for activity on a range of aromatic and aliphatic nitriles. researchgate.net

Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of these transformations.

Nickel-Catalyzed Hydrocyanation: The mechanism of transfer hydrocyanation using malononitrile-based donors has been investigated through kinetic and computational studies. nih.gov One proposed mechanism involves the direct oxidative addition of the nickel(0) catalyst into the C(sp³)–CN bond of the donor molecule. This is considered the rate-determining step and is facilitated by the coordination of a second nitrile group to the nickel center. nih.gov An alternative hypothesis for reactions involving formaldehyde suggests that a nickel-catalyzed coupling between the electrophilic nitrile source (MPMN) and formaldehyde occurs first. acs.org This leads to a five-membered aza-oxanickelacycle intermediate, which then fragments to release the active cyanating agent, glycolonitrile. acs.org

Chemical Nitrile Hydrolysis: The acid-catalyzed hydration of nitriles begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. nih.gov A water molecule then acts as a nucleophile, attacking the carbon atom. Subsequent deprotonation and tautomerization of the resulting imidic acid form yields the stable amide. nih.gov In contrast, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, forming a hydroxy-iminato anion. Protonation of this intermediate by water or another proton source leads to the amide. semanticscholar.org

Enzymatic Nitrile Hydrolysis: Nitrilase enzymes operate via a well-defined catalytic mechanism. The active site typically contains a catalytic triad, often composed of cysteine, glutamate (B1630785), and lysine (B10760008) residues. The process is initiated by the nucleophilic attack of the thiol group of the cysteine residue on the carbon atom of the nitrile substrate. The glutamate residue acts as a general base, deprotonating the cysteine to increase its nucleophilicity. This forms a tetrahedral intermediate which then eliminates ammonia to give a thioimidate intermediate. Two subsequent water molecules, activated by the glutamate residue, hydrolyze the thioimidate, first to a tetrahedral intermediate and then to release the carboxylic acid product, regenerating the active site cysteine for the next catalytic cycle. google.com

Role of Formaldehyde in Decyanation Processes

Decyanation, the removal of a cyanide group, is a crucial transformation in organic synthesis. In the context of nickel-catalyzed reactions, formaldehyde has been identified as a key additive that promotes the decyanation of nitrile-containing compounds. acs.org Research into the nickel-catalyzed reductive hydrocyanation of alkynes using (methoxypyridin-2-yl)malononitrile (MPMN) as a cyanide source revealed that formaldehyde was a critical component for the reaction to proceed efficiently. acs.org

Initial reproducibility issues in the reaction were traced to oxidized hemiaminal impurities in the solvent, which served as an in situ source of formaldehyde. acs.org Deliberate addition of paraformaldehyde (CH₂O)n was found to be essential for the decyanation of the MPMN precursor. acs.org Mechanistic experiments demonstrated that in the presence of the nickel catalyst, a reductant (Zn), and paraformaldehyde, the MPMN was consumed, leading to the formation of glycolonitrile. acs.org In the absence of formaldehyde, the conversion of the nitrile precursor was significantly diminished. acs.org This indicates that formaldehyde participates in a reductive coupling process that facilitates the cleavage of the C-CN bond, ultimately releasing a reactive cyanating agent. acs.org

Effect of Formaldehyde on MPMN Decyanation

This table summarizes the results from mechanistic studies on the decyanation of (methoxypyridin-2-yl)malononitrile (MPMN), highlighting the critical role of formaldehyde (CH₂O)n.

EntryDeviation from Standard ConditionsConversion of MPMN (%)Reference
1None (Ni catalyst, Zn, (CH₂O)n, H₂O present)100% acs.org
2No (CH₂O)n16% acs.org
3No Ni catalyst<5% acs.org
4No Zn<5% acs.org

Proposed Intermediates in Catalytic Cycles (e.g., Ni-bound species, aza-oxanickelacycles)

The catalytic cycles of these transformations are believed to involve low-valent nickel species. acs.org The requirement of both a nickel precatalyst and a stoichiometric reductant like zinc powder suggests that a Ni(0) or Ni(I) species is the active catalyst responsible for the decyanation process. acs.org

While the exact structure of all intermediates remains an area of active investigation, proposed mechanisms for related nickel-catalyzed cyanations often involve the formation of nickel-cyanide species, such as (Ligand)Ni(CN). nih.gov In the context of the formaldehyde-promoted reaction, a key mechanistic step is thought to be a nickel-catalyzed reductive coupling of two π-components: formaldehyde and an alkyne. acs.org This type of transformation is often postulated to proceed through metallacycle intermediates. Although the term "aza-oxanickelacycle" is highly specific, the formation of a five-membered nickelacycle intermediate resulting from the oxidative cyclization of nickel(0) with two unsaturated molecules (like an aldehyde and an alkyne) is a plausible pathway in such reductive couplings.

In Situ Generation of Reactive Species (e.g., glycolonitrile as a cyanating agent)

A significant finding in the study of these nickel-catalyzed reactions is the in situ generation of the active cyanating agent. acs.org The decyanation of precursors like MPMN, promoted by formaldehyde, does not directly transfer the cyanide group to the substrate. Instead, it leads to the controlled release of glycolonitrile (HOCH₂CN). acs.org This in situ generated glycolonitrile is the actual species that performs the subsequent cyanation step. acs.org

Glycolonitrile itself is the simplest cyanohydrin, formed from the reaction of formaldehyde and hydrogen cyanide. wikipedia.org Its controlled generation within the reaction mixture is advantageous as it circumvents the need to handle this toxic and potentially unstable reagent directly. acs.orgwikipedia.org The viability of this pathway was supported by experiments where the reaction was performed in the presence of an aldehyde trap (hydrocinnamaldehyde) and a silylating agent (TBSCl). acs.org The corresponding silylcyanohydrin was cleanly formed, but only when the nickel catalyst was present, confirming that the catalyst is required for the generation of the cyanating agent (glycolonitrile) from the MPMN precursor. acs.org This strategy of using a stable precursor that breaks down under specific catalytic conditions to release a more reactive species is a powerful tool in modern synthetic chemistry.

Stereochemical Control and Analysis in 4 Methoxyphenyl Glycolonitrile Derivatives

Enantioselective and Diastereoselective Synthesis of Advanced Intermediates

The synthesis of optically pure derivatives of (4-Methoxyphenyl)glycolonitrile hinges on the ability to control the formation of new stereocenters in a predictable manner. This is achieved through enantioselective and diastereoselective reactions, where a chiral influence directs the reaction towards the desired stereoisomer.

One common strategy involves the enantioselective addition of a cyanide equivalent to 4-methoxybenzaldehyde (B44291) to form this compound itself. This can be accomplished using various catalytic systems, including enzymes and chiral metal complexes. Once the initial stereocenter is established, subsequent reactions can be designed to be diastereoselective, where the existing chiral center directs the stereochemical outcome of newly formed stereocenters.

A notable application of this principle is the synthesis of chiral 2-substituted oxazolines from this compound. These heterocyclic compounds are valuable intermediates in asymmetric synthesis. The process typically involves the reaction of the glycolonitrile (B6354644) with a chiral amino alcohol. The inherent chirality of the amino alcohol, coupled with the stereocenter of the glycolonitrile, dictates the diastereoselectivity of the cyclization, leading to the preferential formation of one diastereomeric oxazoline.

Furthermore, the diastereoselective addition of organometallic reagents, such as Grignard reagents, to derivatives of this compound opens avenues to a wide array of complex chiral molecules. For instance, the reaction of a Grignard reagent with a chiral imine derived from this compound can proceed with high diastereoselectivity, governed by the steric and electronic properties of both the imine and the incoming nucleophile. This approach allows for the construction of new carbon-carbon bonds with defined stereochemistry.

The choice of catalyst, solvent, and reaction conditions plays a crucial role in maximizing the diastereomeric excess (d.e.) in these transformations. For example, the use of copper-catalyzed conjugate addition of Grignard reagents to α,β-unsaturated derivatives of this compound has been shown to afford products with high diastereoselectivity. rsc.org

Table 1: Examples of Diastereoselective Reactions of this compound Derivatives

Starting Material DerivativeReagentProduct TypeDiastereomeric Ratio (d.r.)
Chiral imineMethylmagnesium bromideChiral amine90:10
N-enoyl oxazolidinonePhenylmagnesium chloride (with Cu catalyst)β-substituted carbonyl>95:5
Chiral β-hydroxy ketoneEthylmagnesium bromide1,3-diol85:15

Note: The data in this table is illustrative and compiled from typical results found in the literature for analogous systems.

Analytical Techniques for Absolute Configuration Assignment (e.g., 13C NMR utilizing Chiral Derivatizing Agents)

The unambiguous determination of the absolute configuration of newly synthesized chiral molecules is a critical step in asymmetric synthesis. While various techniques exist, Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), has emerged as a powerful and widely used method. nih.govillinois.edu This approach is particularly valuable for soluble, non-crystalline compounds.

The underlying principle of this method involves the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure CDA. Diastereomers possess different physical and spectroscopic properties, which manifest as distinct chemical shifts in their NMR spectra. By analyzing these chemical shift differences (Δδ), the absolute configuration of the original enantiomer can be deduced. illinois.edu

One of the most frequently employed CDAs is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govumn.edu The alcohol or amine functionality of a derivative of this compound is esterified or amidated with both (R)- and (S)-MTPA to form two diastereomeric Mosher esters or amides.

The analysis of the ¹H NMR spectra of these diastereomers is a well-established practice. However, ¹³C NMR spectroscopy offers several advantages, including a wider chemical shift range and often more resolved signals, which can be particularly beneficial for complex molecules. The differential shielding effects of the phenyl ring of the MTPA moiety on the carbon atoms of the substrate lead to measurable differences in their ¹³C chemical shifts.

A model is used to predict the spatial arrangement of the Mosher derivative, which in turn predicts which side of the molecule will be shielded by the phenyl group of the CDA. By comparing the observed Δδ (δS - δR) values with the predicted shielding effects, the absolute configuration of the stereocenter can be assigned. A positive Δδ value for a particular carbon indicates that it is shielded by the phenyl group in the (S)-MTPA derivative relative to the (R)-MTPA derivative, while a negative Δδ value indicates the opposite.

Table 2: Illustrative ¹³C NMR Data for the Mosher Ester Derivatives of a Hypothetical Chiral Alcohol Derived from this compound

Carbon Atomδ(R-MTPA ester) (ppm)δ(S-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
C-1' (Carbonyl)166.5166.4-0.1
C-α (chiral center)75.275.5+0.3
C-β40.840.5-0.3
C-γ25.125.0-0.1
Aromatic C-1159.8159.80.0
Aromatic C-2,6128.5128.7+0.2
Aromatic C-3,5114.2114.1-0.1
Aromatic C-4130.3130.30.0
OCH₃55.455.40.0

Note: This table presents hypothetical data for illustrative purposes, demonstrating the expected trends in chemical shift differences for a Mosher ester analysis. The sign of Δδ is crucial for the assignment of absolute configuration based on established models.

Advanced Synthetic Applications of 4 Methoxyphenyl Glycolonitrile and Its Derivatives

Utilization in the Synthesis of Chiral Alpha-Hydroxy Acids and Ketones

Enantiomerically pure α-hydroxy acids and α-hydroxy ketones are highly valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules. Aryl cyanohydrins, such as (4-Methoxyphenyl)glycolonitrile, serve as key precursors to these compounds. researchgate.netwiley.com The synthetic utility stems from the differential reactivity of the nitrile and hydroxyl functionalities.

Chiral cyanohydrins, including the enantiomers of this compound, can be prepared with high optical purity using enzymatic methods, for instance, with hydroxynitrile lyase (HNL) catalysts. mdpi.org Once the chiral cyanohydrin is obtained, it can be converted into the desired α-hydroxy acid or ketone.

The general synthetic transformations are:

α-Hydroxy Acids: The nitrile group of the cyanohydrin can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. For this compound, this yields (4-methoxyphenyl)mandelic acid, a chiral α-hydroxy acid.

α-Hydroxy Ketones: The synthesis of α-hydroxy ketones involves the reaction of the cyanohydrin with an organometallic reagent, such as a Grignard or organolithium reagent. This converts the nitrile group into a ketone. The hydroxyl group is typically protected prior to this reaction to prevent interference. mdpi.org

These transformations are summarized in the table below.

Table 1: Synthesis of Chiral α-Hydroxy Acids and Ketones from this compound

Starting Material Product Class General Transformation Key Reagents
This compound α-Hydroxy Acid Nitrile Hydrolysis H₃O⁺ or OH⁻

Data sourced from general principles of cyanohydrin chemistry. researchgate.netmdpi.org

Role as a Protecting Group Strategy in Complex Molecule Synthesis

The p-methoxyphenyl (PMP) group, the characteristic aromatic moiety of this compound, is a robust and widely used protecting group in the multi-step synthesis of complex organic molecules. wikipedia.orgtcichemicals.com It is most commonly employed to protect hydroxyl and amine functional groups. wikipedia.orgru.nl

The utility of the PMP group lies in its stability to a wide range of reaction conditions, such as those used in glycosylation, while being readily removable under specific, mild oxidative conditions. tcichemicals.comtcichemicals.com This selective deprotection is crucial in syntheses where multiple protecting groups are present and must be removed sequentially.

The primary method for the cleavage of a PMP ether or a PMP-protected amine is oxidative deprotection. ru.nl This process involves the oxidation of the electron-rich p-methoxyphenyl ring, which leads to the fragmentation of the C-O or C-N bond and liberation of the protected functional group.

Table 2: Deprotection Methods for the p-Methoxyphenyl (PMP) Group

Reagent Conditions Comments
Ceric Ammonium (B1175870) Nitrate (CAN) Acetonitrile/water The most common and traditional method. tcichemicals.com
Trichloroisocyanuric acid (TCCA) H₂SO₄ (cat.), H₂O An alternative oxidative method suitable for large-scale applications. acs.org

The stability and reliable deprotection protocols make the PMP group a valuable tool in the synthetic chemist's arsenal, particularly in the synthesis of oligosaccharides and other natural products. tcichemicals.comtcichemicals.com

Intermediacy in the Formation of Nitrogen-Containing Heterocyclic Compounds

This compound and related cyanohydrins are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. rsc.org These heterocycles are core structures in many pharmaceuticals and agrochemicals. nih.gov The synthetic strategies leverage the reactivity of both the hydroxyl and nitrile groups to construct the heterocyclic ring system.

For example, cyanohydrins are key starting materials for the synthesis of:

Morpholines: A one-pot reduction-transimination-reduction sequence starting from a cyanohydrin can lead to the formation of substituted morpholines. rsc.org

Aziridines: Conversion of the cyanohydrin to an intermediate azido (B1232118) alcohol, followed by a reductive cyclization, can yield trans-2,3-disubstituted aziridines. rsc.org

Pyrrolidines: The synthesis of functionalized 4-hydroxy-2-pyrrolines has been achieved starting from chiral cyanohydrins. rsc.org

The versatility of cyanohydrins allows for the stereoselective synthesis of these heterocycles, which is often crucial for their biological activity. The specific substitution pattern of the final heterocycle can be controlled by the choice of the starting cyanohydrin and the subsequent reaction partners.

Relevance in Prebiotic Chemistry and Origin of Life Studies

Cyanohydrins are considered to be of fundamental importance in prebiotic chemistry, the study of the chemical processes that may have led to the origin of life on Earth. researchgate.net They are key intermediates in the Strecker synthesis, a plausible prebiotic route to amino acids from simple precursors like aldehydes, ammonia (B1221849), and hydrogen cyanide. acs.orgwikipedia.org

The formation of a cyanohydrin from an aldehyde and cyanide is the first step in both the Strecker synthesis of α-amino acids and the formation of α-hydroxy acids on the early Earth. researchgate.net These molecules are the fundamental building blocks of proteins and have essential roles in biochemistry.

While this compound itself may not have been a specific prebiotic molecule, its formation from 4-methoxybenzaldehyde (B44291) demonstrates the fundamental reactivity that is central to theories on the origin of life's building blocks. wikipedia.org The study of the formation and reactions of various cyanohydrins, including aromatic ones, helps scientists understand how a diverse pool of amino acids and related molecules could have accumulated on the primitive Earth, setting the stage for the emergence of life. nih.gov The presence of both α-amino acids and α-hydroxy acids in meteorites further supports the importance of cyanohydrin-mediated pathways in abiotic organic synthesis. acs.org

Spectroscopic and Computational Characterization of 4 Methoxyphenyl Glycolonitrile and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of (4-Methoxyphenyl)glycolonitrile, offering precise information about the atomic connectivity and chemical environment of the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the different types of protons and their respective environments within the this compound molecule. The aromatic protons on the methoxy-substituted phenyl ring typically appear as distinct multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The methoxy (B1213986) group protons present as a sharp singlet, while the benzylic proton and the protons of any reaction intermediates exhibit characteristic chemical shifts that are sensitive to their electronic surroundings. For instance, in related compounds like 4-methoxyphenylacetone, the methylene (B1212753) protons adjacent to the aromatic ring and the methyl protons of the acetyl group show distinct signals that aid in structural confirmation. chemicalbook.com

A predicted ¹H NMR spectrum for the parent compound, glycolonitrile (B6354644), in D₂O shows specific chemical shifts that can be used as a foundational reference. The analysis of coupling constants between adjacent protons provides further structural information, helping to establish the connectivity of the carbon skeleton.

Table 1: Predicted ¹H NMR Data for Glycolonitrile

Chemical Shift (ppm) Multiplicity Assignment
Data not available in search results

> This table is interactive. Click on the headers to sort the data.

Predicted data for the parent compound, glycolonitrile, is provided for reference. Specific data for this compound was not found in the search results.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and chemical environment. The carbon atoms of the aromatic ring, the methoxy group, the nitrile group, and the benzylic carbon all resonate at characteristic frequencies.

For example, in a related structure, 2-(4-Methoxyphenyl)-2,3-dihydoquinazolin-4(1H)-one, the carbon of the methoxy group appears around 55.1 ppm, while the aromatic carbons span a range from approximately 113 to 159 ppm. rsc.org Similarly, for 4-hydroxy-3-methoxyphenylacetonitrile, the nitrile carbon and the carbons of the substituted phenyl ring can be clearly identified in the ¹³C NMR spectrum. chemicalbook.com Studies on isotopically labeled glycolonitrile have utilized ¹³C NMR to trace the pathways of complex prebiotic reactions, demonstrating the power of this technique in mechanistic investigations. researchgate.net

Table 2: Predicted ¹³C NMR Data for Glycolonitrile

Chemical Shift (ppm) Assignment
Data not available in search results

> This table is interactive. Click on the headers to sort the data.

Predicted data for the parent compound, glycolonitrile, is provided for reference. hmdb.ca Specific data for this compound was not found in the search results.

Beyond standard ¹H and ¹³C NMR, advanced NMR techniques are invaluable for studying reaction mechanisms, particularly those involving catalysts. For instance, in reactions catalyzed by borane (B79455) derivatives, ¹¹B NMR spectroscopy is a powerful tool for characterizing the boron-containing species involved in the catalytic cycle. capes.gov.br This technique can provide information on the coordination environment and electronic state of the boron atom, shedding light on the catalyst's role in activating the substrate and facilitating the reaction. While direct ¹¹B NMR studies on this compound synthesis were not found, the application of such specialized NMR methods is a crucial area for future research to optimize catalytic processes. Other advanced techniques, such as ¹⁹F NMR, have been employed to study host-guest interactions in complex systems, which could be analogous to enzyme-substrate or catalyst-substrate interactions in the synthesis of this compound. rsc.org

Infrared and UV-Visible Spectroscopy in Reaction Monitoring and Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups present in a molecule and its electronic transitions, respectively.

IR spectroscopy is particularly useful for identifying the characteristic nitrile (C≡N) stretching vibration in this compound, which typically appears in the region of 2200-2300 cm⁻¹. The presence and position of other absorption bands, such as those for C-H, C=C (aromatic), and C-O stretching, further confirm the molecular structure. chemicalbook.comnist.gov For example, the IR spectrum of the related compound glycolonitrile shows characteristic absorptions that can be used for its identification. nih.gov Far-infrared spectroscopy has been used to study the vibrational modes of related prebiotic molecules like glycolaldehyde, which can be formed from glycolonitrile. nsf.gov

UV-Vis spectroscopy provides insights into the electronic structure of this compound. The presence of the substituted benzene (B151609) ring gives rise to characteristic absorption bands in the UV region. These absorptions are due to π → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the substituents on the ring and the solvent used. For instance, a study on a related chalcone, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, showed a maximum absorption at 342 nm, attributed to an n-π* transition. researchgate.net The UV-Vis spectrum of (o-methoxyphenyl)acetonitrile also shows characteristic absorptions. spectrabase.com

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. lucideon.com For this compound, single-crystal X-ray diffraction analysis would provide accurate bond lengths, bond angles, and conformational details of the molecule in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the crystal packing and physical properties of the compound.

While a specific crystal structure for this compound was not found in the search results, studies on similar molecules, such as 2-methoxy-4,6-diphenylnicotinonitrile, demonstrate the power of XRD in validating molecular structure and understanding crystal packing. mdpi.comnih.gov Powder X-ray diffraction (PXRD) can be used to identify the crystalline phases of a bulk sample and assess its purity. nih.govicdd.com

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, mass spectrometry would show a molecular ion peak corresponding to its molecular weight, confirming its identity. The fragmentation pattern observed in the mass spectrum can provide additional structural information, as different parts of the molecule break off in characteristic ways. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula with high confidence. This technique is also invaluable for assessing the purity of a sample and identifying any byproducts or intermediates in a reaction mixture. For example, the mass spectrum of the parent compound, glycolonitrile, provides a clear molecular ion peak and fragmentation pattern that aids in its identification. nih.govchemicalbook.com

Quantum Chemical Calculations

Quantum chemical calculations provide a theoretical framework to investigate the electronic structure and properties of molecules at the atomic level. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering unique advantages for studying this compound and its reaction pathways.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost, making it well-suited for studying moderately sized organic molecules like this compound. DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with high precision.

For aromatic nitriles and related compounds, hybrid functionals such as B3LYP and dispersion-corrected functionals like ωB97XD are commonly used in conjunction with Pople-style basis sets (e.g., 6-311++G(d,p)) to achieve reliable results. ebi.ac.uknp-mrd.org These calculations are not limited to stable molecules; they can also be applied to transition states and reaction intermediates, providing critical insights into the energetics of chemical reactions. For instance, in the study of related nitrile compounds, DFT has been used to calculate activation energies and reaction enthalpies, elucidating the favorability of different reaction pathways. researchgate.net

The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be determined using DFT. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The presence of the electron-donating methoxy group at the para position of the phenyl ring is expected to influence these properties significantly compared to the parent mandelonitrile (B1675950) molecule.

Table 1: Representative DFT Functionals and Basis Sets for Organic Molecule Calculations

FunctionalTypeBasis SetCommon Application
B3LYP Hybrid GGA6-31G(d)Geometry optimization, vibrational frequencies
ωB97XD Range-separated hybrid with dispersion6-311++G(d,p)Non-covalent interactions, thermochemistry
M06-2X Hybrid meta-GGAdef2-TZVPMain group thermochemistry, kinetics
PBE0 Hybrid GGAcc-pVTZElectronic properties, UV-Vis spectra

This table provides examples of commonly used DFT methods and is not an exhaustive list.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can offer higher accuracy than DFT for certain systems, albeit at a greater computational expense.

In the context of this compound, ab initio calculations can provide benchmark data for its geometric parameters and reaction energetics. For example, studies on the hydrolysis of related nitriles have employed high-level ab initio methods to map out the potential energy surface of the reaction, identifying key intermediates and transition states with a high degree of confidence. ntnu.edu.tw These calculations can be particularly valuable for understanding the mechanism of formation and decomposition of this compound, which may involve intricate multi-step pathways.

Furthermore, ab initio methods are crucial for studying systems where DFT may not perform as well, such as in cases with significant multi-reference character. While this compound itself is a well-behaved closed-shell molecule, certain reaction intermediates or excited states might require a more sophisticated theoretical treatment that ab initio methods can provide.

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data to aid in the structural elucidation and characterization of molecules.

For instance, the vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be used to assign the bands observed in an experimental infrared (IR) spectrum. Key vibrational modes for this molecule would include the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and various C-H and C-C stretching and bending modes of the aromatic ring and the methoxy group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nih.gov These calculations can help in the assignment of complex NMR spectra and can provide insights into the electronic environment of the different nuclei in the molecule. The predicted chemical shifts for the aromatic protons and carbons of this compound would be influenced by the electron-donating nature of the methoxy group.

Table 2: Predicted Spectroscopic Data for a Generic Para-Substituted Mandelonitrile Derivative (Illustrative)

Spectroscopic ParameterFunctional GroupPredicted RangeNotes
IR Frequency (cm⁻¹) O-H stretch3400-3600Broad peak
C≡N stretch2220-2260Weak to medium intensity
C-O-C stretch (ether)1230-1270Strong intensity
¹H NMR Chemical Shift (ppm) Aromatic Protons6.8-7.5Splitting pattern depends on substitution
Methine Proton (-CH(OH)-)5.0-5.5
Methoxy Protons (-OCH₃)3.7-3.9Singlet
¹³C NMR Chemical Shift (ppm) Nitrile Carbon (-CN)115-125
Aromatic Carbons110-160
Methine Carbon (-CH(OH)-)60-70
Methoxy Carbon (-OCH₃)55-60

This table provides illustrative ranges based on typical values for similar compounds and should not be considered as exact experimental data for this compound.

Q & A

Basic Research Questions

What are the standard laboratory synthesis methods for glycolonitrile, and what experimental conditions are critical to prevent decomposition?

Glycolonitrile is synthesized via the reaction of formaldehyde (H₂CO) with hydrogen cyanide (HCN) at near-neutral pH (6.0–7.0) with trace catalytic base (e.g., NaOH) . Key considerations include:

  • pH control : Polymerization occurs above pH 7.0, requiring precise buffering .
  • Temperature : Reactions are typically conducted at 0–25°C to minimize thermal degradation into formaldehyde and HCN .
  • Safety protocols : Due to rapid decomposition into toxic HCN, synthesis must occur in fume hoods with real-time HCN monitoring .

How has glycolonitrile been detected in the interstellar medium, and what instruments are used?

Glycolonitrile was detected using the Atacama Large Millimeter/submillimeter Array (ALMA) in the protostar IRAS16293-2422 B and the molecular cloud G+0.693-0.027 . Key steps include:

  • Spectral analysis : Identification of 35 rotational transitions in ALMA’s 84–114 GHz, 145–163 GHz, and 252–272 GHz bands .
  • Temperature modeling : Two components were resolved: a cold envelope (~24 K) and a warm inner zone (~158 K), suggesting multiple formation pathways .

What is glycolonitrile’s role in prebiotic chemistry, and what experimental pathways validate its relevance?

Glycolonitrile is a precursor to:

  • Glycine : Reacts with ammonia to form aminoacetonitrile, hydrolyzed to glycine .
  • Adenine : Freezing dilute HOCH₂CN solutions yields adenine, a nucleobase critical for RNA/DNA .
  • HCN polymerization : Acts as a catalyst for HCN oligomerization, forming nucleobases under simulated interstellar conditions .

What safety protocols are essential for handling glycolonitrile in laboratory settings?

  • Decomposition mitigation : Store at pH 4–6 and ≤4°C to stabilize the compound .
  • Exposure limits : NIOSH recommends a ceiling limit of 4.7 mg/m³ (skin exposure prohibited) due to acute toxicity .
  • Emergency procedures : Immediate neutralization with alkaline solutions (e.g., NaOH) to prevent HCN release .

Advanced Research Questions

How do gas-phase and grain-surface formation mechanisms for glycolonitrile in the interstellar medium (ISM) conflict with observational data?

  • Gas-phase models : Theoretical studies propose HOCH₂CN forms via hydroxyl + ketenimine reactions, but predicted abundances are 10–100× lower than ALMA observations .
  • Grain-surface models : Reactions between H₂CO and HCN on icy grains are plausible but require UV photolysis to release glycolonitrile, conflicting with its detection in cold regions (~24 K) .

Why do astrochemical models underestimate glycolonitrile’s abundance in both cold and warm ISM regions?

ALMA data from IRAS16293-2422 B show higher HOCH₂CN abundances than models predict, even after adjusting cosmic ray ionization rates and reaction barriers . Potential explanations include:

  • Unaccounted pathways : Radical-radical reactions (e.g., CH₂OH + CN) may dominate in dense molecular clouds .
  • Isomer confusion : Spectral overlaps with isomers like HOCHCNH or OCH₂CN could inflate observed signals .

How does glycolonitrile’s polymerization behavior vary under alkaline conditions, and what experimental designs optimize its stability?

  • Kinetic studies : Polymerization is self-catalyzed above pH 7.0, accelerating with conversion rates >20% .
  • Stabilization methods : Buffering at pH 6.5 ± 0.2 with phosphate buffers and adding inhibitors (e.g., hydroquinone) reduces polymerization by 70% .

What experimental setups are used to study glycolonitrile’s role in HCN oligomerization, and what analytical techniques validate product formation?

  • Reactor design : HCN (1–10 mM) and HOCH₂CN (0.1–1 mM) are mixed in aqueous NH₃ at −20°C for 7–14 days, simulating icy grain conditions .
  • Analysis : Liquid chromatography-mass spectrometry (LC-MS) identifies adenine, while FTIR detects intermediate nitriles .

How do spectral line overlaps with isomers complicate glycolonitrile’s detection in space, and what computational methods resolve this?

  • Isomer challenges : HOCH₂CN shares rotational constants with HOCHCNH (Δν < 0.1 GHz), requiring high-resolution (Δν ≤ 50 kHz) ALMA data for distinction .
  • Quantum chemical modeling : Coupled-cluster (CCSD(T)) calculations predict transition frequencies, reducing false positives in crowded spectral regions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.